molecular formula C10H9BrO B2804173 6-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one CAS No. 1021076-35-6

6-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B2804173
CAS No.: 1021076-35-6
M. Wt: 225.085
InChI Key: SUESWTUMKHXKRB-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a bromine atom at position 6 and a methyl group at position 3 of the indenone scaffold. The bromine substituent enhances electrophilicity, while the methyl group contributes to steric and electronic modulation, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

6-bromo-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-10(12)9-5-7(11)2-3-8(6)9/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUESWTUMKHXKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021076-35-6
Record name 6-bromo-3-methyl-2,3-dihydro-1H-inden-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 3-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in electrophilic substitutions makes it valuable for creating derivatives with enhanced properties. For instance, it can be transformed into various indene derivatives that are useful in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has indicated potential biological activities associated with 6-bromo derivatives. Studies suggest that compounds similar to this compound exhibit antimicrobial and anti-inflammatory properties. This compound's structure may allow it to interact with biological targets effectively, leading to the development of new therapeutic agents .

Material Science

In material science, halogenated compounds like this compound are explored for their optical and electronic properties. The bromine substitution can significantly alter the electronic characteristics of the compound, making it suitable for applications in organic electronics and photonic devices .

Case Study 1: Synthesis of Indene Derivatives

A study demonstrated the synthesis of various indene derivatives from this compound through electrophilic substitution reactions. The resulting compounds showed promising biological activities against certain bacterial strains, highlighting the compound's potential in drug development.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal reported that derivatives synthesized from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into its mechanism of action and potential as a lead compound for antibiotic development.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesVersatile reactivity; useful in pharmaceuticals
Medicinal ChemistryPotential antimicrobial and anti-inflammatory propertiesPromising biological activity against pathogens
Material ScienceExplored for optical and electronic propertiesAltered electronic characteristics due to bromine

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which makes the compound susceptible to nucleophilic substitution reactions. The indanone core can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indenone derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one Br (C6), CH₃ (C3) C₁₀H₉BrO 225.09 Potential pharmacophore; unreported bioactivity
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one Br (C6), Cl (C7) C₉H₆BrClO 259.50 High structural similarity (98%); halogen synergy
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one OH (C3), CH(CH₃)₂ (C5), CH₃ (C3) C₁₄H₁₈O₂ 218.29 Allelopathic activity (IC₅₀: 0.16–0.34 mM)
2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) Br (C3, C5), benzylidene group C₁₆H₁₀Br₂O₂ 394.06 Topoisomerase IIα inhibitor; anticancer candidate
5-Chloro-2,3-dihydro-1H-inden-1-one Cl (C5) C₉H₇ClO 166.60 Intermediate for indoxacarb synthesis

Key Observations :

  • Halogen Positioning : Bromine at C6 (as in the target compound) vs. C5 (e.g., 5-bromo derivatives) alters electronic distribution and steric bulk, affecting binding to enzymes like Topoisomerase IIα .
  • Methyl vs. Hydroxy Groups : The 3-methyl group in the target compound reduces polarity compared to 3-hydroxy analogues (e.g., compound 3 in ), which exhibit higher hydrophilicity and allelopathic activity .
  • Hybrid Structures : Benzylidene-substituted derivatives (e.g., DDI) show enhanced planar rigidity, improving interactions with DNA-topoisomerase complexes .

Key Observations :

  • Bromination using NBS/AIBN is a standard method for introducing bromine into aromatic systems, as seen in and .
  • Aldol condensations (e.g., ) are efficient for generating arylidene-indenone hybrids, though the target compound’s synthesis would require selective bromination post-cyclization.
Table 3: Bioactivity Comparison
Compound Biological Activity Mechanism/Application Evidence ID
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one Allelopathic agent (IC₅₀: 0.16–0.34 mM) Seedling growth inhibition
DDI Topoisomerase IIα inhibition (anticancer) DNA damage induction
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one Antimicrobial (strong activity against E. coli, B. subtilis) Membrane disruption?

Key Observations :

  • Bromine’s Role: Brominated indenones (e.g., DDI) exhibit enhanced DNA-binding capacity due to bromine’s electron-withdrawing effects, critical for Topoisomerase IIα inhibition .

Biological Activity

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound belonging to the class of indene derivatives. Its unique molecular structure, characterized by a bromine atom at the 6th position and a methyl group at the 3rd position, contributes to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C11H11BrO
  • Molecular Weight : Approximately 239.11 g/mol
  • Appearance : White to pale yellow solid
  • Key Functional Groups : Bromine and methyl groups attached to the indene ring

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 μg/mL
Bacillus subtilis300 μg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents targeting resistant bacterial strains .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

This compound has shown promise in anticancer research:

  • Cell Lines Tested : MCF7 (breast cancer), MDA-MB-231 (breast cancer), and U87 (glioblastoma).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry studies demonstrating increased caspase activity at varying concentrations .
Cell LineIC50 (μM)
MCF725.72 ± 3.95
MDA-MB-23120.0
U8745.2 ± 13.0

These findings indicate that it may disrupt microtubule assembly and affect cell cycle progression, making it a candidate for further development as an anticancer therapeutic agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Receptor Interactions :
The compound is known to interact with specific receptors involved in cellular signaling pathways, which may modulate processes such as inflammation and cell proliferation.

Biochemical Pathways :
It influences key biochemical pathways critical for cellular function and response to disease, including those related to apoptosis and cell cycle regulation .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Anticancer Studies : A study demonstrated that treatment with this compound resulted in significant tumor growth suppression in animal models, indicating its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, yielding promising results that warrant further investigation for clinical applications .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the molecular structure and purity of 6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one?

  • Methodological Answer : Combine single-crystal X-ray diffraction (refined using SHELXL ) with 1H/13C^1\text{H}/^{13}\text{C} NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography resolves stereochemical ambiguities and substitution patterns, while NMR integration ratios validate synthetic regioselectivity.

Q. How can researchers optimize the synthesis of this compound for reproducibility?

  • Methodological Answer : Standardize reaction conditions (e.g., bromination at 60–80°C in aprotic solvents) and employ radical initiators like AIBN for regioselective bromination. Post-synthesis, use silica gel chromatography (hexane/EtOAc gradient) for purification, followed by recrystallization in ethanol. Monitor purity via HPLC (>98%) and melting point analysis.

Advanced Research Questions

Q. How can density functional theory (DFT) aid in understanding the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) predict HOMO-LUMO gaps, electrostatic potential surfaces, and reactive sites. For example, the bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity at the carbonyl group. These insights guide synthetic modifications for targeted functionalization .

Q. What experimental approaches elucidate the reactivity of the bromine substituent under cross-coupling conditions?

  • Methodological Answer : Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3_3)4_4 as a catalyst. Optimize base (e.g., K2_2CO3_3) and solvent (toluene/water) to enhance yields. Characterize products via 1H^1\text{H} NMR and X-ray crystallography to confirm regioselectivity. Comparative studies with non-methylated analogs reveal steric effects of the 3-methyl group .

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Validate 1H^1\text{H} NMR spectra against authentic samples or computational predictions (DFT). Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. Cross-reference X-ray data (refined via SHELXL ) to confirm bond lengths/angles. Collaborative inter-laboratory verification minimizes systematic errors.

Biological and Mechanistic Studies

Q. What in vitro assays are suitable for assessing the antimicrobial potential of this compound?

  • Methodological Answer : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Determine minimum inhibitory concentrations (MICs) and compare with fluconazole/ampicillin controls. SAR studies via halogen-substituted analogs reveal bromine’s role in enhancing membrane permeability .

Q. How can kinetic isotope effects (KIEs) clarify the bromination mechanism of the parent indenone?

  • Methodological Answer : Deuterium-label the C6 position of 3-methyl-2,3-dihydro-1H-inden-1-one and perform bromination under radical (NBS/AIBN) or electrophilic (Br2_2) conditions. Analyze KIEs via 2H^2\text{H} NMR/GC-MS to distinguish between radical chain and electrophilic substitution pathways. Trapping experiments with TEMPO confirm radical intermediates .

Data Presentation Guidelines

  • Crystallographic Data : Report CIF files refined with SHELXL , including R1_1/wR2_2 values and residual electron density maps.
  • Computational Data : Tabulate DFT-derived parameters (HOMO-LUMO, Mulliken charges) and correlate with experimental reactivity .
  • Biological Activity : Present MICs in µg/mL with standard deviations from triplicate trials.

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